

# An In-depth Technical Guide to THP-PEG6-OH

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## Compound of Interest

Compound Name: *Thp-peg6*

Cat. No.: *B611358*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **THP-PEG6-OH**, a heterobifunctional linker molecule widely utilized in chemical synthesis, bioconjugation, and drug development. It details the molecule's core properties, experimental protocols for its application, and the underlying chemical workflows.

## Introduction: The Role of THP-PEG6-OH in Modern Chemistry

**THP-PEG6-OH** is a versatile chemical tool composed of three key components:

- A Tetrahydropyranyl (THP) group: A widely used acid-labile protecting group for alcohols.<sup>[1]</sup><sup>[2]</sup> Its primary advantage is its stability under most non-acidic conditions (e.g., basic, organometallic, or reductive environments) and the ease with which it can be removed using mild acid treatment.<sup>[2]</sup><sup>[3]</sup>
- A Hexaethylene Glycol (PEG6) spacer: A flexible, hydrophilic polyethylene glycol linker. The PEG chain enhances the water solubility of the molecule and any conjugate it is attached to, which is highly advantageous in biological applications.<sup>[4]</sup><sup>[5]</sup>
- A Terminal Hydroxyl (-OH) group: A reactive functional group that can be readily modified or activated for conjugation to other molecules, such as proteins, peptides, oligonucleotides, or small-molecule drugs.<sup>[4]</sup><sup>[6]</sup>

This structure makes **THP-PEG6-OH** an ideal building block for multi-step syntheses where one end of a linker needs to remain inert while the other is manipulated. It is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for the PEGylation of proteins and peptides.<sup>[5][7][8]</sup>

## Core Properties and Specifications

There can be ambiguity in the naming of PEG linkers. For the purpose of this guide, we will focus on two commonly referenced compounds, with a primary focus on the more frequently cited CAS number 146395-14-4, which corresponds to a THP-protected pentaethylene glycol that is widely marketed as "**THP-PEG6**".

Table 1: Quantitative Data for THP-PEG Linkers

Property	Value (for CAS 146395-14-4)	Value (for CAS 42607-87-4)	Source(s)
Product Name	THP-PEG6 / THP- PEG5-OH	THP-PEG6-OH	[4][5][9]
Chemical Formula	C <sub>15</sub> H <sub>30</sub> O <sub>7</sub>	C <sub>17</sub> H <sub>34</sub> O <sub>8</sub>	[4][10]
Molecular Weight	322.4 g/mol	366.45 g/mol (calculated)	[4][11]
CAS Number	146395-14-4	42607-87-4	[4][10]
Synonyms	THP-PEG5-alcohol, OH-PEG5-THP	17-((tetrahydro-2H- pyran-2- yl)oxy)-3,6,9,12,15- pentaoxaheptadecan- 1-ol	[5][9]
Purity	Typically ≥98%	Typically ≥98%	[4][9]
Physical Form	Liquid	Liquid	[9]
Boiling Point	432.5±45.0 °C (Predicted)	N/A	[5]
Density	1.10±0.1 g/cm <sup>3</sup> (Predicted)	N/A	[5]

| Storage Conditions | -20°C, sealed in dry conditions | 2-8°C, sealed in dry conditions |[4][9] |

## Experimental Protocols and Methodologies

The utility of **THP-PEG6-OH** revolves around the strategic removal of the THP protecting group. The following protocols provide detailed methodologies for this critical deprotection step, as well as a general procedure for the initial protection of an alcohol with a THP group for contextual understanding.

This method is particularly useful for substrates that are sensitive to stronger acids.[12]

- Materials:

- THP-protected compound (e.g., **THP-PEG6-OH**)
- Acid-washed Dowex-50W-X8 ion-exchange resin
- Methanol (MeOH)
- Reaction vessel
- Magnetic stirrer
- Procedure:
  - Resin Activation: Prepare the resin by washing it in a chromatography column with 6M HCl. Wash with distilled water until the eluent is neutral (shows no reaction with silver nitrate), then wash with methanol.[\[12\]](#)
  - Reaction Setup: Dissolve the THP-protected compound in methanol in a reaction vessel.
  - Deprotection: Add the activated Dowex resin to the solution. Stir the mixture at room temperature.
  - Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[\[12\]](#)
  - Workup: Once the reaction is complete, filter off the resin. Evaporate the methanol under reduced pressure to yield the deprotected alcohol.

This is a common and effective method for THP cleavage.[\[3\]](#)

- Materials:
  - THP-protected compound
  - p-Toluenesulfonic acid monohydrate (p-TsOH·H<sub>2</sub>O)
  - 2-Propanol (or Methanol)
  - Dichloromethane (DCM)

- Water, Brine
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Procedure:
  - Reaction Setup: Dissolve the THP-protected compound (1 equivalent) in 2-propanol. Cool the solution to 0 °C in an ice bath.[3]
  - Deprotection: Add p-TsOH·H<sub>2</sub>O (approx. 2.4 equivalents) to the cooled solution.[3]
  - Incubation: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.[3]
  - Monitoring: Monitor the reaction progress using TLC.
  - Workup: Dilute the reaction mixture with water and extract with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
  - Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude alcohol via column chromatography if necessary.[3]

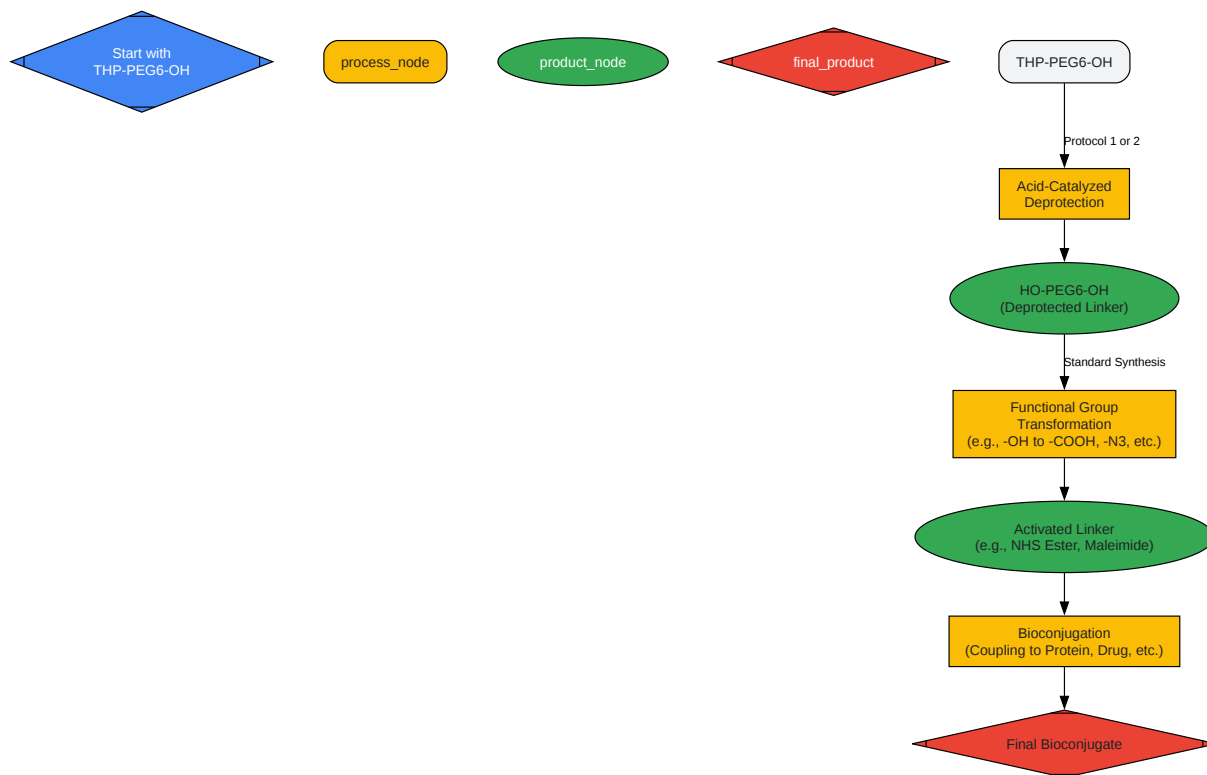
This protocol describes the general method for installing a THP protecting group onto a hydroxyl-containing molecule.

- Materials:
  - Alcohol to be protected
  - 3,4-Dihydro-2H-pyran (DHP, ~1.5 equivalents)
  - Pyridinium p-toluenesulfonate (PPTS) or p-TsOH (catalytic amount)
  - Anhydrous Dichloromethane (DCM)
- Procedure:
  - Reaction Setup: Dissolve the alcohol in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

- Protection: Add DHP, followed by a catalytic amount of PPTS.[\[13\]](#)
- Incubation: Stir the reaction at room temperature for 2-4 hours.
- Monitoring: Monitor the disappearance of the starting alcohol by TLC.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the solution. The resulting THP-ether can be purified by silica gel chromatography.

## Workflows and Chemical Mechanisms

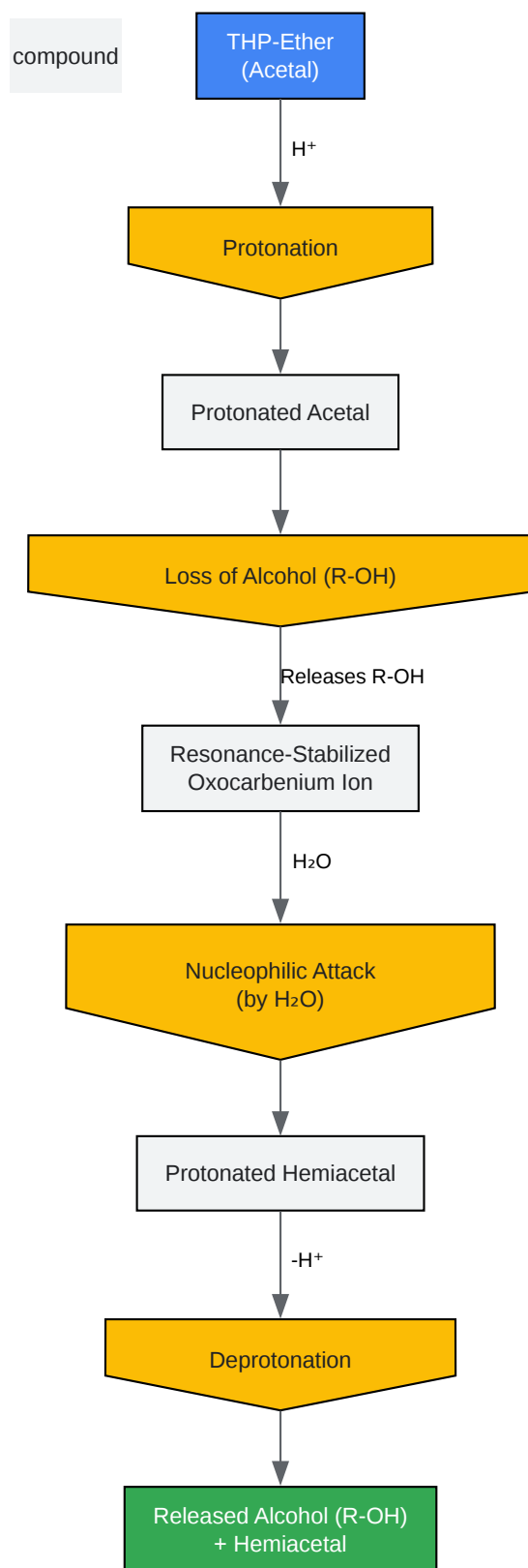
The strategic use of **THP-PEG6-OH** in synthesis can be visualized as a logical workflow. The core of its functionality lies in the acid-catalyzed deprotection mechanism.



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Caption: General workflow for utilizing **THP-PEG6-OH** as a linker in bioconjugation.

The chemical mechanism for the deprotection is an acid-catalyzed hydrolysis of the acetal linkage.





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Caption: Mechanism of acid-catalyzed THP deprotection.[3][14]

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